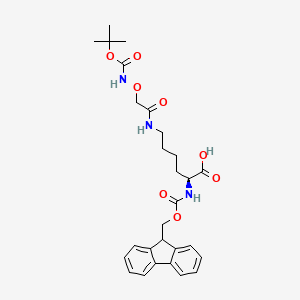
Fmoc-L-Lys(Boc-Aoa)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Lys(Boc-Aoa)-OH: is a synthetic compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups. These protecting groups are commonly used in peptide synthesis to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Lys(Boc-Aoa)-OH typically involves the following steps:
Protection of Lysine: The amino group of lysine is protected with a Boc group.
Attachment of Aoa: The Boc-protected lysine is then reacted with an appropriate reagent to introduce the Aoa (aminooxyacetic acid) group.
Fmoc Protection: Finally, the Fmoc group is introduced to protect the alpha-amino group of lysine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Removal of Fmoc and Boc groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Piperidine is commonly used for Fmoc deprotection, while trifluoroacetic acid (TFA) is used for Boc deprotection.
Coupling: Reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) are used for coupling reactions.
Major Products:
Deprotected Lysine Derivatives: After deprotection, the lysine derivative can be further reacted to form peptides.
Peptides: Coupling reactions result in the formation of peptides with specific sequences.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-L-Lys(Boc-Aoa)-OH is used as a building block in solid-phase peptide synthesis.
Biology:
Protein Engineering: It is used in the synthesis of modified peptides and proteins for research purposes.
Medicine:
Drug Development: Modified peptides synthesized using this compound can be used in drug discovery and development.
Industry:
Biotechnology: It is used in the production of synthetic peptides for various industrial applications.
Mechanism of Action
Molecular Targets and Pathways: The compound itself does not have a direct mechanism of action but serves as a building block in peptide synthesis. The peptides synthesized using Fmoc-L-Lys(Boc-Aoa)-OH can have various mechanisms of action depending on their sequence and structure.
Comparison with Similar Compounds
Fmoc-L-Lys(Boc)-OH: Similar compound without the Aoa group.
Fmoc-L-Lys(Aoa)-OH: Similar compound without the Boc group.
Uniqueness:
Fmoc-L-Lys(Boc-Aoa)-OH: is unique due to the presence of both Boc and Aoa groups, providing additional protection and functionalization options during peptide synthesis.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O8/c1-28(2,3)39-27(36)31-38-17-24(32)29-15-9-8-14-23(25(33)34)30-26(35)37-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22-23H,8-9,14-17H2,1-3H3,(H,29,32)(H,30,35)(H,31,36)(H,33,34)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHYSVHAEUYSTD-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
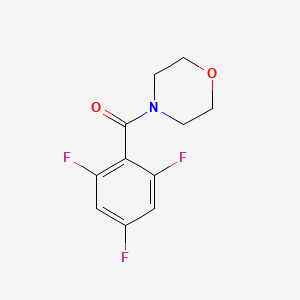
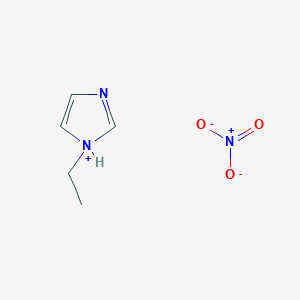
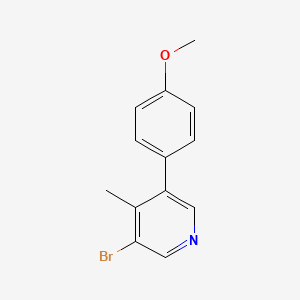
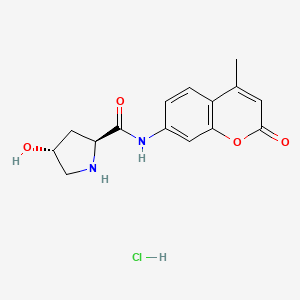
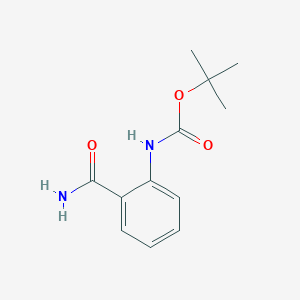
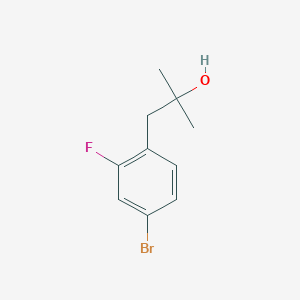
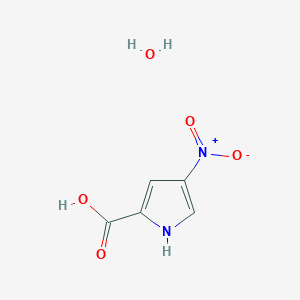
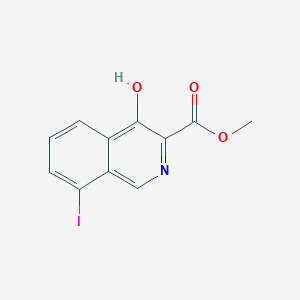
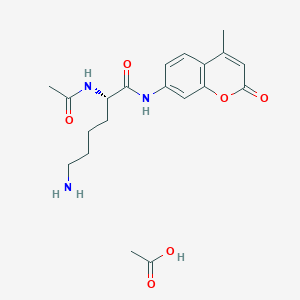
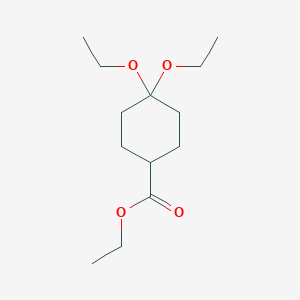
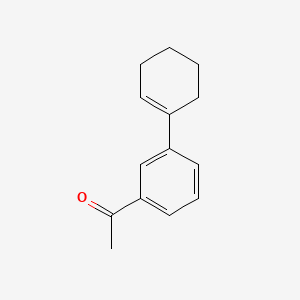

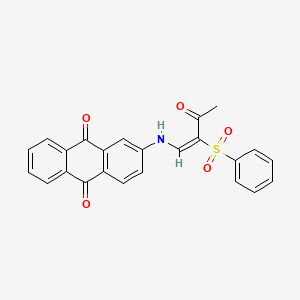
![tert-Butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate](/img/structure/B6334682.png)
